5-Hydroxypentyl 1H-pyrrole-2-carboxylate

Description

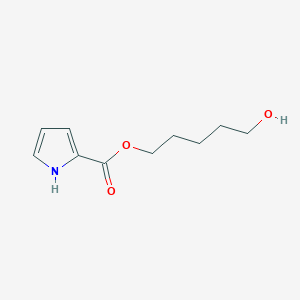

Structure

2D Structure

3D Structure

Properties

CAS No. |

918625-09-9 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-hydroxypentyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C10H15NO3/c12-7-2-1-3-8-14-10(13)9-5-4-6-11-9/h4-6,11-12H,1-3,7-8H2 |

InChI Key |

PNCOKAWWECVEFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(=O)OCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxypentyl 1h Pyrrole 2 Carboxylate and Its Analogues

Retrosynthetic Analysis of the 5-Hydroxypentyl 1H-pyrrole-2-carboxylate Moiety

A retrosynthetic analysis of this compound reveals several key disconnections. The ester linkage can be disconnected to yield 1H-pyrrole-2-carboxylic acid and 5-hydroxypentan-1-ol. This simplifies the synthesis to the formation of the pyrrole-2-carboxylic acid core and a subsequent esterification. Alternatively, the C-C bond between the pyrrole (B145914) ring and the carboxylate group can be cleaved, leading to a 2-lithiated or 2-magnesiated pyrrole intermediate and carbon dioxide or a chloroformate. A further disconnection of the pyrrole ring itself can lead to various acyclic precursors, depending on the chosen ring construction strategy. For instance, a Paal-Knorr synthesis would involve a 1,4-dicarbonyl compound and an amine, while a Hantzsch synthesis would utilize an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. The 5-hydroxypentyl side chain can be introduced either before or after the pyrrole ring formation, offering flexibility in the synthetic design.

Established Pyrrole Ring Construction Strategies Applicable to 1H-pyrrole-2-carboxylates

The construction of the 1H-pyrrole-2-carboxylate core is a pivotal step in the synthesis of the target molecule and its analogues. Several established methods can be employed, each with its own advantages and limitations.

Cycloaddition Reactions in Pyrrole Synthesis

Cycloaddition reactions offer a powerful and often regioselective route to pyrrole skeletons. rawdatalibrary.net One notable example is the [3+2] cycloaddition of azomethine ylides with alkynes, which can directly generate highly substituted pyrroles. Another approach involves the 1,3-dipolar cycloaddition of pyridinium (B92312) N-ylides to activated alkynes like ethyl propiolate, which can lead to the formation of indolizine (B1195054) derivatives, structurally related to pyrroles. mdpi.com Furthermore, an organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed, providing a novel route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov While not directly yielding simple pyrroles, these methods highlight the versatility of cycloaddition strategies in constructing pyrrole-containing ring systems.

Acylation and Esterification Techniques for Pyrrole-2-carboxylates

Once the pyrrole ring is formed, or if starting from a pre-existing pyrrole, the introduction of the 2-carboxylate group is crucial. Direct acylation of the pyrrole ring, followed by oxidation, can yield the desired carboxylate. The Vilsmeier-Haack reaction, for instance, can introduce a formyl group at the 2-position, which can then be oxidized to a carboxylic acid. rsc.org A more direct method involves the reaction of pyrrole with trichloroacetyl chloride, followed by alcoholysis to yield the corresponding ester. orgsyn.org This method is advantageous as it avoids the use of moisture-sensitive organometallic reagents. orgsyn.org Esterification of a pre-formed 1H-pyrrole-2-carboxylic acid with the desired alcohol, in this case, 5-hydroxypentan-1-ol, under standard conditions (e.g., Fischer-Speier esterification) is a straightforward final step.

| Method | Reagents | Key Features |

| Trichloroacetylation/Alcoholysis orgsyn.org | 1. Trichloroacetyl chloride, 2. Alcohol (e.g., ethanol) | Facile, versatile, large-scale synthesis without organometallic reagents. |

| Vilsmeier-Haack followed by Oxidation rsc.org | 1. POCl₃, DMF, 2. Oxidizing agent | Introduces a formyl group which is then oxidized. |

| Fischer-Speier Esterification | 1H-pyrrole-2-carboxylic acid, alcohol, acid catalyst | Standard method for ester formation from a carboxylic acid. |

Transition Metal-Catalyzed Approaches to Pyrrole-2-carboxylate Scaffolds

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrroles and their derivatives, offering high efficiency, regioselectivity, and functional group tolerance. rawdatalibrary.netelsevierpure.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl groups at specific positions of the pyrrole ring. nih.gov Rhodium and zinc catalysts have been employed in the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.org Furthermore, copper-catalyzed multicomponent reactions involving aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters provide an efficient route to pyrrole-2-carbaldehydes, which can be further oxidized to the corresponding carboxylates. organic-chemistry.org These methods often proceed under mild conditions and allow for the construction of complex pyrrole structures. organic-chemistry.orgresearchgate.net

| Catalyst | Reactants | Product Type |

| Palladium nih.govacs.org | Halogenated pyrroles, boronic acids | Arylated pyrroles |

| Rhodium/Zinc organic-chemistry.org | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles |

| Copper organic-chemistry.org | Aryl methyl ketones, arylamines, acetoacetate esters | Polysubstituted pyrrole-2-carbaldehydes |

Directed Alkoxycarbonylation and Chemoenzymatic Methods for Dihydro-pyrrole-2-carboxylic Acids

The synthesis of dihydropyrrole-2-carboxylic acids, which can be subsequently oxidized to pyrrole-2-carboxylic acids, offers an alternative pathway. Directed alkoxycarbonylation reactions can introduce a carboxylate group at the 2-position of a pyrroline (B1223166) ring. Chemoenzymatic methods are also gaining attention for their high selectivity and environmentally benign nature. For example, the conversion of pyrrole to pyrrole-2-carboxylate has been achieved using cells of Bacillus megaterium in supercritical CO₂, with the yield being significantly higher than under atmospheric pressure. rsc.org Another approach involves the oxidation of chelated hydroxy-L-proline to give substituted dihydropyrroles, which can then be converted to chelated pyrrole-2-carboxylate complexes. rsc.org

Regioselective Functionalization at the 5-Position of the Pyrrole Ring

Introducing substituents at the 5-position of the pyrrole ring is often necessary to synthesize analogues of this compound. The electronic nature of the pyrrole ring generally directs electrophilic substitution to the 2- and 5-positions. When the 2-position is already occupied by the carboxylate group, electrophilic substitution will preferentially occur at the 5-position. However, achieving high regioselectivity can be challenging. nih.gov

Introduction of Hydroxyl-Functionalized Alkyl Chains

The introduction of a hydroxyl-functionalized alkyl chain, specifically to form the ester moiety of this compound, is most directly achieved through esterification of pyrrole-2-carboxylic acid. Two common methods for this transformation are Fischer-Speier esterification and coupling agent-mediated esterification.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). ysu.amnih.gov To synthesize this compound, pyrrole-2-carboxylic acid would be reacted with an excess of 1,5-pentanediol. The use of a large excess of the diol helps to drive the equilibrium towards the desired mono-ester product and minimize the formation of the diester. chem-station.commdpi.com The reaction is typically performed under reflux conditions, and water, a byproduct of the reaction, is often removed to further shift the equilibrium. nih.gov

Reaction Scheme: Fischer Esterification

Reactants: Pyrrole-2-carboxylic acid, 1,5-Pentanediol (excess)

Catalyst: Concentrated H₂SO₄

Solvent: Toluene (for azeotropic removal of water)

Conditions: Reflux

Product: this compound

Coupling Agent-Mediated Esterification: For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, esterification can be achieved under milder conditions using coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this purpose. These reagents activate the carboxylic acid, allowing it to be readily attacked by the alcohol. This method offers greater control and is often preferred for complex molecules, though it involves the use of more expensive reagents and requires the removal of byproducts such as dicyclohexylurea (DCU).

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or p-TsOH | Reflux in excess alcohol | Cost-effective, simple procedure. ysu.am | Harsh conditions, potential for side reactions, equilibrium-limited. mdpi.com |

| DCC/DMAP Coupling | DCC, DMAP | Room temperature in CH₂Cl₂ | Mild conditions, high yields | Expensive reagents, byproduct removal necessary |

Catalytic C-H Borylation and Subsequent Cross-Coupling Reactions for 5-Substitution

A powerful strategy for the functionalization of the pyrrole ring at the 5-position involves a two-step sequence: iridium-catalyzed C-H borylation followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the late-stage introduction of a variety of substituents onto the pyrrole core.

Iridium-Catalyzed C-H Borylation: The direct borylation of the C-H bond at the 5-position of a pyrrole-2-carboxylate can be achieved with high regioselectivity using an iridium catalyst. The reaction typically employs [Ir(cod)OMe]₂ as the catalyst precursor and a bipyridine ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). Bis(pinacolato)diboron (B₂pin₂) is used as the boron source. This method is advantageous as it does not require prior halogenation of the pyrrole ring and is tolerant of the N-H functionality, thus avoiding protection-deprotection steps. orgsyn.org

Cross-Coupling Reactions: The resulting 5-borylated pyrrole-2-carboxylate is a versatile intermediate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. While highly effective for coupling with aryl, heteroaryl, and vinyl halides, its application with unactivated alkyl halides can be challenging. orgsyn.orgresearchgate.net The coupling of the 5-borylpyrrole with a protected 5-halopentan-1-ol derivative, followed by deprotection, would be a viable strategy to introduce the 5-hydroxypentyl side chain.

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic coupling partner and is particularly effective for coupling with alkyl halides. chem-station.comorganic-chemistry.org A potential route would involve the conversion of a 5-halopyrrole-2-carboxylate to its Grignard reagent, followed by coupling with a suitable electrophile, or the reaction of a 5-halopyrrole-2-carboxylate with a Grignard reagent derived from a protected 5-halopentan-1-ol. However, the high reactivity of Grignard reagents can limit functional group tolerance. chem-station.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov A 5-halopyrrole-2-carboxylate could be coupled with pent-4-yn-1-ol. The resulting alkyne could then be reduced to the corresponding alkane to yield a 5-(5-hydroxypentyl)-1H-pyrrole-2-carboxylate analogue.

Table 2: Proposed Synthesis of a 5-(5-Hydroxypentyl)-1H-pyrrole-2-carboxylate Analogue via Borylation and Cross-Coupling

| Step | Reaction | Key Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | >90% orgsyn.org |

| 2 | Kumada Coupling | 5-Bromopentan-1-ol (protected), Mg, Ni or Pd catalyst | Ethyl 5-(5-(protected-oxy)pentyl)-1H-pyrrole-2-carboxylate | 60-80% |

| 3 | Deprotection | Appropriate deprotection agent | Ethyl 5-(5-hydroxypentyl)-1H-pyrrole-2-carboxylate | >90% |

Advanced Spectroscopic and Spectrometric Characterization of 5 Hydroxypentyl 1h Pyrrole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

No specific, experimentally determined ¹H NMR or ¹³C NMR spectra for 5-Hydroxypentyl 1H-pyrrole-2-carboxylate are available in the searched literature. Such data would be essential for confirming the molecular structure by showing the chemical shifts, coupling constants, and integration of protons, as well as the chemical shifts of all carbon atoms in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Detailed analysis using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) has not been published for this compound. These experiments would be necessary to definitively assign proton and carbon signals and to establish the connectivity between different parts of the molecule, including the ester linkage and the alkyl chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Published High-Resolution Mass Spectrometry (HRMS) data, which would provide the accurate molecular mass and confirm the elemental composition of this compound, could not be found. Furthermore, no studies detailing its fragmentation pathways under mass spectrometric analysis are available.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound is not present in the reviewed scientific databases. An IR spectrum would be used to identify key functional groups, such as the N-H stretch of the pyrrole (B145914) ring, the C=O stretch of the ester, the C-O stretches, and the O-H stretch from the terminal hydroxyl group.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

There is no information available regarding the use of Vibrational Circular Dichroism (VCD) spectroscopy for the chiral analysis of this compound. As the molecule itself is achiral, VCD analysis would not be applicable unless it were placed in a chiral environment or derivatized with a chiral auxiliary.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Confirmation

No single-crystal X-ray diffraction data has been published for this compound. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent 1H-pyrrole-2-carboxylic acid has been determined nih.govresearchgate.net, this does not provide information on the solid-state structure of its 5-hydroxypentyl ester.

Computational Chemistry and Theoretical Modeling of 5 Hydroxypentyl 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can elucidate molecular properties and predict chemical reactivity. mdpi.com For 5-Hydroxypentyl 1H-pyrrole-2-carboxylate, DFT calculations can reveal crucial information about its stability and reactive sites.

Detailed research findings from DFT studies on related pyrrole (B145914) structures allow for the prediction of several key electronic and reactivity parameters. nih.govacs.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity.

Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netyoutube.com The negative regions, often associated with heteroatoms like oxygen and nitrogen, indicate likely sites for electrophilic attack, whereas positive regions suggest sites for nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the ester, the hydroxyl group, and the pyrrole nitrogen, highlighting these as key sites for intermolecular interactions.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. acs.orgmdpi.com These include ionization potential, electron affinity, electronegativity, chemical hardness (resistance to change in electron distribution), and softness. mdpi.commdpi.com Such parameters are instrumental in understanding the molecule's behavior in chemical reactions.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Indicates the ease of electron donation from the pyrrole ring or oxygen atoms. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Highlights the molecule's capacity to accept electrons, likely at the carboxylate group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net | A larger gap suggests higher kinetic stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution; identifies nucleophilic and electrophilic sites. researchgate.net | Reveals electron-rich areas (O, N atoms) prone to electrophilic attack and H-bonding. |

| Chemical Hardness (η) | Measure of resistance to deformation of electron cloud. mdpi.com | Quantifies the molecule's stability and resistance to charge transfer. |

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations can be used to explore its conformational landscape. The pentyl chain allows for significant flexibility, and simulations can identify the most stable, low-energy conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. After docking this compound into a hypothetical target protein, an MD simulation can be run for several nanoseconds. The stability of the complex is then analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over time suggests that the ligand remains securely in the binding pocket, indicating a stable interaction. Conversely, a large fluctuation or steady increase in RMSD might suggest an unstable binding mode. These simulations provide a more dynamic and realistic assessment of the binding stability than static docking poses alone.

Molecular Docking Studies for Hypothetical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a specific biological target.

While the specific biological targets of this compound are not established, docking studies can be performed on hypothetical targets based on the activities of structurally similar pyrrole-2-carboxylate derivatives. For instance, various pyrrole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), Lysine-specific demethylase 1 (LSD1), acetylcholinesterase (AChE), and α-glycosidase. nih.govrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, the pyrrole ring could engage in pi-pi stacking with aromatic residues, and the pentyl chain could form hydrophobic interactions.

| Hypothetical Protein Target | Potential Interaction Sites on the Ligand | Therapeutic Area |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Carboxylate group, Pyrrole NH, Hydroxyl group | Anti-inflammatory |

| Lysine-specific demethylase 1 (LSD1) | Pyrrole ring, Carboxylate group | Oncology rsc.org |

| Acetylcholinesterase (AChE) | Ester carbonyl, Pyrrole ring | Neurodegenerative diseases nih.gov |

| VEGFR-2 | Pyrrole NH, Ester carbonyl | Anticancer youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrole-2-carboxylate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can predict the activity of new, unsynthesized compounds.

For a class of compounds like pyrrole-2-carboxylate derivatives, a QSAR study would involve compiling a dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition). For each molecule, a set of molecular descriptors is calculated, which can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological parameters.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the observed activity. The predictive power of the QSAR model is rigorously validated using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (Q²). A robust model can then be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced potency. For example, studies on pyrrole derivatives as COX inhibitors have successfully used QSAR to identify key structural features for activity. mdpi.comnih.gov

In Silico Prediction of Potential Biological Activities

Beyond interacting with a single target, computational tools can predict a wide spectrum of potential biological activities and assess the drug-likeness of a compound. This is often done in the early stages of discovery to prioritize candidates for further development.

One approach is to use software like PASS (Prediction of Activity Spectra for Substances), which compares the structure of a query molecule to a large database of known bioactive compounds. Based on structural similarity, it predicts a range of potential biological effects, such as enzyme inhibition, receptor agonism/antagonism, or broader pharmacological effects (e.g., anti-inflammatory, anticancer). acs.org The output is typically a list of activities with probabilities for the compound being active (Pa) or inactive (Pi).

Another critical in silico assessment involves predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various models are available to estimate properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities (e.g., mutagenicity, carcinogenicity). acs.org For instance, adherence to frameworks like Lipinski's Rule of Five can be computationally checked to gauge a compound's potential as an orally active drug. youtube.com These predictions help to identify potential liabilities of this compound early in the research process.

| ADMET Property | Description | Importance in Drug Discovery |

|---|---|---|

| Absorption | Predicts gastrointestinal absorption and oral bioavailability. | Crucial for determining if a compound can be administered orally. |

| Distribution | Estimates properties like plasma protein binding and blood-brain barrier permeability. | Determines where the compound goes in the body and if it can reach its target. |

| Metabolism | Predicts interactions with metabolic enzymes, primarily Cytochrome P450 isoforms. youtube.com | Helps to anticipate drug-drug interactions and metabolic stability. |

| Excretion | Predicts the primary routes of elimination from the body. | Influences the dosing regimen and potential for accumulation. |

| Toxicity | Flags potential for adverse effects like mutagenicity, carcinogenicity, or hepatotoxicity. acs.org | Essential for early safety assessment and risk mitigation. |

Investigation of Biological Activities and Pharmacological Potential of Pyrrole 2 Carboxylate Derivatives, Relevant to 5 Hydroxypentyl 1h Pyrrole 2 Carboxylate

Antimicrobial Activity Profile

Pyrrole (B145914) derivatives are recognized for their potent activity against a wide spectrum of microbial pathogens. ekb.eg The functionalization of the pyrrole scaffold has been shown to enhance bioactivity, leading to the development of multiple classes of pyrrole analogues with significant antimicrobial effects. nih.gov

Antibacterial Efficacy Against Diverse Pathogens (e.g., Gram-Positive and Gram-Negative Bacteria including MRSA, E. coli, Pseudomonas aeruginosa, Listeria monocytogenes)

Derivatives of pyrrole-2-carboxylate and related structures have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

Gram-Positive Bacteria:

Methicillin-resistant Staphylococcus aureus (MRSA): The emergence of MRSA has created an urgent need for new antibiotics. mdpi.com Marinopyrrole derivatives, which feature a bispyrrole structure, have been identified as potential antibiotics against MRSA. nih.gov One para-trifluoromethyl analog of marinopyrrole A proved to be four times more potent than vancomycin (B549263) against MRSA. mdpi.com Furthermore, certain pyrrole-2-carboxamide derivatives have shown potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov A newly synthesized pyrrole coupled carbothioamide derivative displayed potent antibacterial activity against MRSA, with a reported MIC of 18±0.20 µg/mL. biointerfaceresearch.com

Gram-Negative Bacteria:

Escherichia coli: A hydroxyisopropyl pyridazine (B1198779) pyrrolamide derivative has been shown to strongly inhibit E. coli, with a reported MIC of 1 μg/mL. nih.gov However, some pyrrole benzamide (B126) derivatives demonstrated less potent activity against E. coli compared to S. aureus. nih.gov

Pseudomonas aeruginosa: Certain pyrrole-2-carboxamide derivatives exhibited activity against P. aeruginosa comparable to the antibiotic gentamicin. nih.gov Another study found a specific pyrrole derivative to be highly active against P. aeruginosa.

Listeria monocytogenes: Pyrrole-2-carboxylic acid (PCA) has been studied for its antibacterial activity against L. monocytogenes. acs.org Research indicates that PCA can induce severe membrane damage in bacterial cells, leading to a loss of membrane integrity. acs.org

| Derivative Class | Bacterial Strain | Reported MIC (μg/mL) |

|---|---|---|

| Pyrrole coupled carbothioamide | MRSA | 18±0.20 |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 |

| Hydroxyisopropyl pyridazine pyrrolamide | Escherichia coli | 1 |

Anti-biofilm Formation and Adhesion Inhibition Mechanisms

Bacterial biofilm formation on surfaces poses a significant challenge in both clinical and industrial settings. nih.gov Pyrrole-2-carboxylate derivatives have been investigated for their ability to inhibit this process.

Pyrrole-2-carboxylic acid (PCA) has been shown to effectively reduce the biofilm biomass of Listeria monocytogenes. nih.govresearchgate.net Morphological observations revealed that exposure to PCA leads to the collapse of the biofilm architecture. nih.govresearchgate.net The mechanism involves the attenuation of the metabolic activity within the biofilm and a decrease in cell viability. nih.gov PCA administration at a concentration of 0.75 mg/ml resulted in a significant decrease in the excretion of essential biofilm components: extracellular DNA (48.58% reduction), protein (61.60% reduction), and polysaccharide (75.63% reduction). researchgate.net Furthermore, PCA was found to suppress the adhesion of L. monocytogenes to common food-contact surfaces. nih.govresearchgate.net

Similarly, 1H-pyrrole-2,5-dicarboxylic acid (PT22), a derivative isolated from an endophytic fungus, inhibits biofilm formation in Pseudomonas aeruginosa without affecting its growth. nih.govfrontiersin.org At concentrations of 0.50 mg/mL, 0.75 mg/mL, and 1.00 mg/mL, PT22 reduced biofilm biomass by approximately 27.89%, 47.59%, and 64.74%, respectively. frontiersin.org Phakellin-based alkaloids, which contain a pyrrole-imidazole structure, also demonstrated a significant reduction in biofilm formation by E. coli through a non-microbicidal mechanism. mdpi.com

Modulation of Bacterial Virulence Factors (e.g., Quorum Sensing Inhibition)

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors. frontiersin.org Inhibiting QS is a promising strategy to combat bacterial infections. nih.gov

Pyrrole derivatives have been identified as potent QS inhibitors. nih.gov 1H-pyrrole-2-carboxylic acid (PCA) was found to inhibit QS and related virulence factors in Pseudomonas aeruginosa PAO1 without affecting bacterial viability. frontiersin.org It significantly reduced the production of pyocyanin (B1662382) (by 44%), protease (by 74%), and elastase (by 96%). frontiersin.org At the molecular level, PCA suppressed the expression of key QS regulatory genes, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR. frontiersin.orgresearchgate.net

Another derivative, 1H-pyrrole-2,5-dicarboxylic acid (PT22), also acts as a QS inhibitor against P. aeruginosa. nih.gov Treatment with PT22 at concentrations up to 1.00 mg/mL led to a dramatic reduction in the production of virulence factors such as pyocyanin (up to 73.05% reduction) and rhamnolipid (up to 34.06% reduction). nih.govfrontiersin.org

| Compound | Virulence Factor | Organism | % Reduction |

|---|---|---|---|

| 1H-pyrrole-2-carboxylic acid (PCA) | Pyocyanin | P. aeruginosa | 44% |

| 1H-pyrrole-2-carboxylic acid (PCA) | Protease | P. aeruginosa | 74% |

| 1H-pyrrole-2-carboxylic acid (PCA) | Elastase | P. aeruginosa | 96% |

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) (1.00 mg/mL) | Pyocyanin | P. aeruginosa | 73.05% |

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) (1.00 mg/mL) | Rhamnolipid | P. aeruginosa | 34.06% |

Antimycobacterial Activity Studies

Tuberculosis remains a major global health threat, and new antimycobacterial agents are urgently needed. Several studies have evaluated pyrrole derivatives for their activity against Mycobacterium tuberculosis.

A series of pyrrole-2-carboxamides were designed and showed potent anti-TB activity, with most compounds exhibiting MIC values of less than 0.016 μg/mL and low cytotoxicity. nih.gov Another study noted a pyrrole derivative with an MIC value of 0.03 μg/mL against M. tuberculosis H37Rv. mdpi.com A separate study synthesized four compounds derived from 1H-pyrrole-2-carboxylate, with one derivative showing an MIC value of 0.7 µg/mL against M. tuberculosis H37Rv. nih.govmdpi.com Research on a range of antifungal pyrrole derivatives found that the majority were also efficient antimycobacterial agents, with MIC values against M. tuberculosis ranging from 0.5 to 32 μg/mL. researchgate.net

Antineoplastic and Cytotoxic Evaluations

In addition to their antimicrobial properties, pyrrole derivatives have been extensively investigated for their potential as anticancer agents. researchgate.netnih.gov They have been shown to possess cytotoxic and antiproliferative activities against various cancer cell lines.

Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. A key mechanism of action for many anticancer drugs is the induction of apoptosis. nih.gov

Several novel pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against various tumor cell lines. nih.gov One study investigated a family of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives and found that different compounds could induce apoptosis through distinct mechanisms. nih.gov One derivative, 3d , was shown to induce S-phase arrest in the cell cycle, which was then followed by apoptosis. nih.gov In contrast, another derivative, 3g , induced apoptosis directly without causing cell cycle arrest. nih.gov

In another study, a series of pyrrole compounds were tested against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cancer cell lines. nih.gov The highest antitumor properties were observed with compounds 4a and its homologue 4d , particularly against LoVo colon cells. nih.gov An acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, compound 4 , was tested against the MCF-7 breast cancer cell line. mdpi.com Flow cytometric analysis showed that this compound effectively induced apoptosis, with the early apoptotic cell population increasing 2.3-fold and the late apoptotic population increasing 6.6-fold compared to untreated control cells. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| Acenaphtho[1,2-b]pyrrole-carboxylic acid (3d) | Not specified | Induces S-phase arrest followed by apoptosis |

| Acenaphtho[1,2-b]pyrrole-carboxylic acid (3g) | Not specified | Induces apoptosis |

| Pyrrole derivative (4a, 4d) | LoVo (colon) | High antitumor properties |

| Acylated ester derivative (4) | MCF-7 (breast) | 2.3-fold increase in early apoptosis, 6.6-fold increase in late apoptosis |

Inhibition of Cancer Cell Proliferation

Pyrrole derivatives are recognized for their significant anticancer properties, with functionalized pyrrole scaffolds being key chemotypes for designing antiproliferative agents. nih.gov Research has demonstrated that these compounds can induce cytotoxicity in various cancer cell lines in a dose- and time-dependent manner. nih.gov

In one study, the antitumor activity of several novel pyrrole derivatives was evaluated against human adenocarcinoma cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). nih.gov The experiments revealed that compounds designated as 4a and its homolog 4d exhibited the highest antitumor properties, particularly against the LoVo colon cancer cells. nih.gov The viability of LoVo cells was significantly reduced after treatment with these compounds for 24 and 48 hours. nih.gov

The mechanisms behind the anticancer effects of pyrrole derivatives are diverse. researchgate.net They include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, disruption of cell migration, and the inhibition of crucial enzymes like protein kinases. nih.govresearchgate.net For instance, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to potently inhibit tubulin polymerization, which is a critical process for cell division. acs.org Specifically, compounds ARAP 22 and ARAP 27 demonstrated strong inhibition of cancer cell growth and also suppressed the Hedgehog signaling pathway, which is implicated in the development of certain cancers like medulloblastoma. acs.org Furthermore, some pyrrole-3-carboxamide derivatives have been developed as inhibitors of the zeste enhancer homolog 2 (EZH2), an enzyme often overexpressed in malignant tumors that silences tumor suppressor genes. rsc.org

Cytotoxic Activity of Selected Pyrrole Derivatives on Cancer Cell Lines

The table below summarizes the observed antitumor effects of specific pyrrole compounds on various human adenocarcinoma cell lines, highlighting their potential as cancer cell proliferation inhibitors. nih.gov

| Compound | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Compound 4a | LoVo (colon adenocarcinoma) | Demonstrated the highest antitumor properties among tested compounds. | nih.gov |

| Compound 4d | LoVo (colon adenocarcinoma) | Showed significant antitumor properties, homologous to compound 4a. | nih.gov |

| ARAP 22 | Medulloblastoma D283 | Inhibited cell growth at nanomolar concentrations. | acs.org |

| ARAP 27 | Medulloblastoma D283 | Inhibited cell growth at nanomolar concentrations. | acs.org |

| DM-01 | K562 (leukemia) | Reduced cellular H3K27me3 levels, indicating EZH2 inhibition. | rsc.org |

Antiviral Efficacy, Particularly Against Hepatitis B Virus (HBV)

Pyrrole-scaffold inhibitors have emerged as a promising class of antiviral agents, particularly as Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). nih.gov CAMs represent a potential curative therapy for chronic HBV infection by disrupting the viral life cycle. nih.gov Compounds such as JNJ-6379 and GLP-26 are examples of pyrrole-based inhibitors that have been studied for their anti-HBV activity. nih.gov These molecules function by interfering with the proper assembly of the viral capsid, a crucial step for viral replication and persistence. nih.gov

Characterization of Pyrrole-Scaffold Inhibitor Binding to Viral Proteins

The efficacy of pyrrole-scaffold CAMs is rooted in their specific binding interactions with the HBV core protein. nih.gov In silico computational modeling and molecular dynamics simulations have provided detailed insights into these binding characteristics. nih.gov The primary driving force for the binding of these inhibitors is hydrophobic interactions with the core protein. nih.gov

A key interaction involves the formation of distinct hydrogen bonds between the NH group of the pyrrole ring and the backbone of specific amino acid residues in the viral protein, notably Leucine 140 in chain B (L140B). nih.gov This interaction is critical for the inhibitor's potency. The design of novel CAMs often focuses on mimicking this hydrogen bonding while maximizing nonpolar interactions in the surrounding solvent-accessible regions to enhance binding affinity and antiviral activity. nih.gov The positioning of substituents on the pyrrole scaffold can significantly influence these interactions; for example, the placement of a nitrogen atom in a pyridine (B92270) ring attached to the scaffold can either enhance activity through favorable interactions with water molecules or decrease it by forming intramolecular hydrogen bonds that prevent interaction with the viral protein. nih.gov

Enzyme Inhibition and Modulation

Pyrrole derivatives have been extensively investigated as inhibitors of various enzymes that are critical for the survival of pathogens and the progression of diseases.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer drugs. mdpi.comnih.gov Certain pyrrole derivatives have been designed as potent inhibitors of DHFR, with a particular focus on developing agents that can distinguish between bacterial and host enzymes. mdpi.com

Researchers have synthesized novel series of pyrrole compounds that act as dual-target inhibitors of both DHFR and enoyl-ACP reductase. plos.org In studies evaluating activity against Mycobacterium tuberculosis DHFR (MtDHFR), several pyrrole derivatives demonstrated stronger inhibition profiles than the reference drug trimethoprim (B1683648). mdpi.com For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides showed significant inhibitory activity against MtDHFR, with some compounds being notably more effective than trimethoprim (IC50 value of 92 μM). mdpi.com

Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition

Enoyl-Acyl Carrier Protein Reductase (ENR), also known as InhA in Mycobacterium tuberculosis, is a vital enzyme in the fatty acid biosynthesis pathway of bacteria. mdpi.complos.org It is a validated target for antitubercular drugs. plos.org Pyrrole-based compounds have been successfully developed as dual inhibitors targeting both ENR and DHFR. mdpi.complos.org This dual-targeting approach is advantageous as it may circumvent issues of drug resistance and toxicity associated with combination therapies. plos.org The inhibitory activity of newly synthesized pyrrole derivatives against enoyl-ACP reductase has been demonstrated, with several compounds showing significant percentage inhibition of the InhA enzyme. mdpi.com

Dual Enzyme Inhibition by Pyrrole Derivatives

This table presents the inhibitory activity of selected pyrrole derivatives against key mycobacterial enzymes, Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR), compared to a standard inhibitor. mdpi.com

| Compound Series | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 5d–5n | MtDHFR | Inhibition profiles stronger than trimethoprim (IC50 = 92 μM). | mdpi.com |

| 5d–5n | Enoyl ACP Reductase (InhA) | Demonstrated significant percentage inhibition. | mdpi.com |

| Trimethoprim (Control) | MtDHFR | IC50 value of 92 μM. | mdpi.com |

Immunomodulatory Effects, Including Cytokine Modulation

Pyrrole derivatives also possess significant immunomodulatory and anti-inflammatory properties. mdpi.com These effects are often achieved by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net For instance, certain pyrrole derivatives have been developed as dual COX-2/LOX inhibitors, which could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net

In vitro studies have shown that some pyrrole compounds are potent inhibitors of COX-1 and COX-2 enzymes. nih.gov Specifically, compounds containing an acetic acid group at position 1 of the pyrrole ring showed high activity against both COX isoforms. nih.gov One study identified a pyrrole derivative, Compound 2 , as a potent soybean LOX (s-LOX) inhibitor with an IC50 value of 7.5 μM, while hybrid compounds 5 and 6 presented a promising combination of both LOX and COX-2 inhibitory activities. mdpi.com

Beyond enzyme inhibition, pyrrole derivatives can directly modulate cytokine activity. The Merck compound L-167307 , a pyrrole derivative, demonstrated potent inhibitory activity against the pro-inflammatory cytokine TNF-α, a key mediator in many inflammatory diseases. mdpi.com This highlights the potential of the pyrrole scaffold in developing agents that can directly target and modulate the cytokine response. mdpi.com

Mechanistic Investigations of Biological Actions of 5 Hydroxypentyl 1h Pyrrole 2 Carboxylate Analogues

Elucidation of Specific Molecular Targets and Binding Sites

There is no specific information available in the searched literature detailing the molecular targets or binding sites for 5-Hydroxypentyl 1H-pyrrole-2-carboxylate or its direct analogues.

Analysis of Signaling Pathway Perturbations

Information regarding the perturbation of signaling pathways by this compound and its analogues could not be found in the provided search results.

Structure-Mechanism Relationships at the Molecular Level

A detailed analysis of the structure-mechanism relationships for this compound at the molecular level is not available in the current body of scientific literature that was accessed.

Structure Activity Relationship Sar Studies for 5 Hydroxypentyl 1h Pyrrole 2 Carboxylate Derivatives

Impact of Structural Modifications on Biological Efficacy

In a typical SAR investigation, researchers would systematically alter the molecule's structure. For instance, substituents could be introduced at various positions on the pyrrole (B145914) ring to probe for sensitive areas that interact with a biological target. The length and functionality of the pentyl chain would also be varied; for example, shortening or lengthening the chain, or modifying the terminal hydroxyl group, could significantly impact activity. The ester linkage itself might be replaced with an amide or other bioisosteres to explore the importance of this connection. The biological data from these modifications, often presented in data tables with metrics like IC50 or EC50 values, would reveal critical insights into the structural requirements for activity.

Steric and Electronic Effects of Substituents

The size, shape, and electronic properties of any introduced substituents would be of paramount importance. Bulky groups might enhance or hinder binding to a receptor due to steric effects. Electron-donating or electron-withdrawing groups on the pyrrole ring could alter the molecule's electronic distribution, which could be crucial for interactions such as hydrogen bonding or pi-stacking with a biological target. A detailed analysis would correlate these properties with the observed biological efficacy to build a predictive model for designing more potent compounds.

Conformational Factors Influencing Receptor Interaction and Potency

The flexibility of the 5-hydroxypentyl chain would allow the molecule to adopt various three-dimensional shapes or conformations. One or more of these conformations may be the "active conformation" required for binding to a receptor. Conformational analysis, often aided by computational modeling, would be necessary to understand which shapes are energetically favorable and how different structural modifications might influence the preferred conformation. A rigidified analog, for example, might show higher potency if it is locked in the active conformation, providing strong evidence for the binding hypothesis.

While these principles of SAR are well-established, their specific application to 5-Hydroxypentyl 1H-pyrrole-2-carboxylate remains undocumented in the available scientific literature. The absence of such studies prevents a detailed and accurate discussion of its SAR, and consequently, no data tables or specific research findings can be presented.

Future Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 5-Hydroxypentyl 1H-pyrrole-2-carboxylate and its analogues is paramount for its exploration. While classical methods for pyrrole (B145914) synthesis exist, future efforts could focus on developing more efficient, sustainable, and scalable routes. eurekaselect.comorganic-chemistry.org

Key areas for development include:

Green Chemistry Approaches: Utilizing environmentally benign solvents (like water) and catalysts, such as iron(III) chloride in Paal-Knorr type condensations, could significantly reduce the environmental impact of synthesis. eurekaselect.comorganic-chemistry.org

Catalytic Systems: The use of advanced metal catalysts (e.g., iron, copper, ruthenium) can enable milder reaction conditions and provide access to a wider range of functionalized derivatives with high yields. eurekaselect.comorganic-chemistry.orgresearchgate.net

One-Pot Reactions: Designing multi-step sequences that occur in a single reaction vessel, such as an electrocyclization/oxidation sequence, can improve efficiency by minimizing intermediate purification steps, saving time and resources. acs.org

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, better yields, and enhanced safety for large-scale production.

| Synthetic Strategy | Potential Advantages | Applicability to Target Compound |

| Modified Paal-Knorr Synthesis | Utilizes readily available starting materials; can be adapted to aqueous conditions. organic-chemistry.org | Condensation of 2,5-dimethoxytetrahydrofuran (B146720) with 5-aminopentan-1-ol, followed by selective carboxylation. |

| Metal-Catalyzed Cycloadditions | High degree of control over regioselectivity and stereoselectivity; mild reaction conditions. organic-chemistry.org | Formal [3+2] cycloaddition reactions could be explored to construct the pyrrole core with the hydroxypentyl chain pre-installed on a precursor. |

| Acylation of Pyrrole Precursors | Direct and versatile method for introducing the carboxylate group. orgsyn.org | Acylation of a pyrrole substituted with a protected 5-hydroxypentyl group using a reagent like trichloroacetyl chloride followed by esterification. |

| Enzymatic Synthesis | High specificity and mild, environmentally friendly conditions. mdpi.com | Biocatalytic routes, potentially using enzymes like carboxylic acid reductase (CAR), could be engineered for the final steps of the synthesis. mdpi.com |

Advanced Computational Modeling for Optimized Design

Computational chemistry provides powerful tools to predict the properties of this compound and to guide the design of new analogues with enhanced biological activity. By modeling the compound's behavior at the molecular level, researchers can prioritize synthetic efforts and gain insight into potential mechanisms of action.

Future computational studies could include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the molecule's electronic structure, geometry, and reactivity, providing insights into its stability and interaction with biological targets. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with target proteins or membranes over time, revealing key binding conformations and pathways.

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models can be developed for a series of analogues to correlate specific structural features with biological activity, guiding the design of more potent compounds. nih.gov Docking studies can further refine these models by predicting binding poses within a target's active site. nih.gov

Machine Learning (ML) and AI: Advanced ML algorithms can be trained on existing data for pyrrole derivatives to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potential biological targets, and synthetic accessibility for novel designs based on the this compound scaffold.

| Modeling Technique | Objective | Potential Outcome |

| Density Functional Theory (DFT) | Elucidate electronic properties and conformational preferences. researchgate.net | Understanding of H-bonding capacity and π-electron delocalization, which influence molecular recognition. |

| Molecular Docking | Predict binding modes and affinities to known biological targets. nih.gov | Identification of high-priority protein targets for experimental validation. |

| 3D-QSAR / CoMFA | Correlate 3D structural features with biological activity across a series of analogues. nih.gov | Generation of a predictive model to guide the design of derivatives with optimized activity. |

| ADMET Prediction | In silico assessment of drug-like properties. mdpi.com | Early-stage filtering of compounds to prioritize those with favorable pharmacokinetic profiles. |

Exploration of New Biological Targets

The pyrrole-2-carboxylate and related pyrrole-2-carboxamide moieties are present in molecules with a vast array of biological activities. researchgate.net This suggests that this compound could be a valuable probe or starting point for developing inhibitors against various classes of enzymes and receptors. The hydroxypentyl chain provides a vector for exploring specific interactions within a binding pocket or for conjugation to other molecules.

Potential biological targets for investigation include:

Protein Kinases: Many kinase inhibitors feature a pyrrole core, which can form crucial hydrogen bonds in the ATP-binding site. nih.gov Targets like receptor tyrosine kinases (e.g., VEGFR, PDGFR) or signal-regulated kinases (e.g., ERK1/2) could be explored. nih.gov

Enzymes in Pathogen Metabolism: The pyrrole scaffold is a key component of inhibitors for targets like Mycobacterial Membrane Protein Large 3 (MmpL3) in tuberculosis and proline racemase in Trypanosomes. nih.govbioaustralis.com

Inflammatory Pathway Enzymes: Pyrrole derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammation. mdpi.com

HIV-1 gp41: N-substituted pyrroles have been identified as potential inhibitors of the HIV-1 envelope protein gp41, which is crucial for viral entry into host cells. nih.gov

| Target Class | Example(s) | Rationale for Investigation |

| Protein Kinases | VEGFR, PDGFR, ERK1/2 nih.gov | The pyrrole core is a known hinge-binding motif in many approved kinase inhibitors. |

| Antimicrobial Targets | MmpL3 (Tuberculosis) nih.gov | Pyrrole-2-carboxamides are a validated scaffold for potent anti-TB agents. |

| Antiparasitic Enzymes | Proline Racemase (Trypanosomes) bioaustralis.com | The parent pyrrole-2-carboxylic acid shows activity against this target. |

| Viral Proteins | HIV-1 gp41 nih.gov | Pyrrole derivatives have shown potential as HIV entry inhibitors. |

| Inflammatory Enzymes | COX-2, LOX mdpi.com | The scaffold has been successfully used to develop dual-action anti-inflammatory agents. |

Integration with Advanced Drug Discovery Platforms

To efficiently explore the biological potential of this compound, its integration into modern drug discovery platforms is essential. These technologies allow for the rapid screening and evolution of chemical entities.

Future strategies include:

High-Throughput Screening (HTS): A library of analogues, built around the core structure by modifying the hydroxypentyl chain or the pyrrole ring, could be screened against large panels of biological targets to identify initial hits.

Fragment-Based Drug Discovery (FBDD): The core this compound could serve as a starting fragment. If it shows weak binding to a target, its structure can be elaborated or linked with other fragments to generate high-affinity leads.

DNA-Encoded Library (DEL) Technology: The terminal hydroxyl group on the pentyl chain is an ideal attachment point for DNA tags. This would enable the synthesis and screening of massive libraries of derivatives against numerous protein targets simultaneously, rapidly mapping the compound's biological interaction space.

Phenotypic Screening: The compound and its derivatives can be tested in cell-based assays to identify molecules that induce a desired physiological outcome (e.g., cancer cell death), even without prior knowledge of the specific molecular target. nih.gov

| Discovery Platform | Methodology | Application for the Target Compound |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries against specific targets. | Testing a focused library of analogues against panels of kinases, proteases, etc. |

| Fragment-Based Drug Discovery (FBDD) | Screening small, low-complexity molecules and growing them into potent leads. | Using the core structure as a starting point for elaboration based on X-ray crystallography or NMR data. |

| DNA-Encoded Library (DEL) Technology | Screening massive libraries where each compound is tagged with a unique DNA barcode. | Conjugating derivatives via the hydroxyl group to DNA tags for large-scale affinity screening. |

| Phenotypic Screening | Identifying compounds that produce a desired effect in cellular or organismal models. | Screening for effects on cancer cell viability, bacterial growth, or viral replication. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.